REACTION_CXSMILES
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[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([OH:12])=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.[I-].C[N+]1C=CN([C:20](=[O:29])[N:21]([CH3:28])[C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)C=1.C(N(CC)CC)C>C(#N)C>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([O:12][C:20](=[O:29])[N:21]([CH3:28])[C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1 |f:1.2|
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Name
|
|
Quantity
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0.54 g
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Type
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reactant
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Smiles
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ClC1=CC=C2C(=CC=NC2=C1)O
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Name
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1-methyl-3-(methyl-phenyl-carbamoyl)-3H-imidazol-1-ium iodide
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Quantity
|
1.03 g
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Type
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reactant
|
Smiles
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[I-].C[N+]1=CN(C=C1)C(N(C1=CC=CC=C1)C)=O
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Name
|
|
Quantity
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0.42 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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15 mL
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Type
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solvent
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Smiles
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C(C)#N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was evaporated in vacuo
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Type
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CUSTOM
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Details
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the residue was purified by flash column chromatography (SiO2, ethyl acetate:heptane (40:60))
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=CC=NC2=C1)OC(N(C1=CC=CC=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.87 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |